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Compound of Interest

Compound Name:
Methyl 2-(5-phenyl-1,3-oxazol-2-

yl)benzoate

CAS No.: 56894-66-7

Cat. No.: B14618556

Get Quote

Executive Summary & Scientific Rationale
In medicinal chemistry and materials science, the oxazole-benzoate scaffold represents a

critical pharmacophore and mesogenic unit. Its structural rigidity, combined with the hydrogen-

bond acceptor capability of the oxazole nitrogen, makes it a superior bioisostere to simple

phenyl esters or amides.

This guide provides a technical comparison of the crystallographic signatures of Oxazole-

Substituted Benzoates against their primary structural alternatives: Benzoxazole-Carboxylates

(fused analogs) and Isoxazole-Benzoates (isomeric analogs).

Key Insight: The choice between an oxazole and a benzoxazole substituent fundamentally

alters the supramolecular architecture. While benzoxazole derivatives tend to crystallize in

planar, pi-stacked sheets (enhancing stability but reducing solubility), phenyl-oxazole

benzoates often adopt twisted conformations due to steric repulsion at the ortho positions,

creating "herringbone" or porous lattices that can improve dissolution rates.
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Comparative Crystallographic Data
The following data aggregates unit cell parameters and refinement statistics from high-

resolution X-ray diffraction studies of representative derivatives.

Table 1: Unit Cell & Refinement Statistics Comparison
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Parameter
Oxazole-Benzoate

Analog (Twisted)
Benzoxazole-

Carboxylate (Planar)
Isoxazole-Benzoate

Analog (Isomeric)

Representative

Compound

(4Z)-4-Benzylidene-2-

phenyl-1,3-oxazol-5-

one

Methyl 1,3-

benzoxazole-2-

carboxylate

Ethyl 2-(benzoxazol-2-

yl)-isoxazole-4-

carboxylate

Crystal System Monoclinic Monoclinic Monoclinic

Space Group

(

)

11.051 3.864 11.994

(

)

12.016 10.872 13.964

(

)

10.007 16.542 11.513

(

)

94.76 93.45 108.94

Volume (

) (

)

1324.3 693.6 1823.7

(Molecules/Unit Cell) 4 2 4

Pi-Pi Stacking

Distance

3.63

(Slipped)

3.66

(Face-to-Face)

N/A (Dominated by H-

bonds)

Dihedral Twist (Phenyl-Oxazole) (Planar) (Isoxazole-Linker)
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Data Interpretation:

Packing Efficiency: The Benzoxazole derivative (Column 2) shows a significantly smaller unit

cell volume per molecule relative to the twisted Oxazole (Column 1), indicating tighter

packing driven by planarity.

Twist vs. Planarity: The

twist in the phenyl-oxazole derivative disrupts continuous pi-stacking, which is advantageous
for designing molecules that require specific receptor pocket fitting rather than non-specific
intercalation.

Structural Analysis & Causality
The "Twist" Factor
The crystallographic data reveals a critical design lever: Torsional Strain.

Oxazole-Benzoates: The single bond connecting the oxazole C2/C5 to the benzoate phenyl

ring allows for rotation. X-ray data confirms that steric hindrance between the oxazole

oxygen/nitrogen and the benzoate ortho-hydrogens forces a non-planar conformation

(approx.

twist).

Benzoxazoles: The fused benzene ring locks the system into planarity. This maximizes

-conjugation but limits conformational adaptation.

Supramolecular Interactions
C-H...N Hydrogen Bonding: In oxazole benzoates, the oxazole nitrogen acts as a strong

acceptor for C-H donors from adjacent phenyl rings, forming 2D sheets.

Pi-Stacking: Benzoxazole derivatives exhibit "flattened herringbone" packing with centroid-to-

centroid distances of ~3.66

.[1] In contrast, oxazole benzoates often show "slipped" stacking due to the torsional twist,
increasing the lattice energy barrier for crystallization.
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Experimental Protocol: Crystallization & Data
Collection
Self-Validating Workflow for High-Quality Single Crystals

To replicate the data quality cited above, follow this optimized protocol designed for

heterocyclic benzoates.

Phase 1: Synthesis & Purification
Reaction: Synthesize the oxazole benzoate via cyclodehydration of the corresponding

benzoylamino acid or Van Leusen reaction.

Purification: Crude product must be purified via column chromatography (Silica gel,

Hexane:EtOAc gradient) prior to crystallization. Stop Point: Purity >99% by HPLC is

required; impurities >1% disrupt nucleation.

Phase 2: Crystal Growth (Slow Evaporation Method)
Solvent System: Ethanol/DMF (9:1 ratio). The inclusion of DMF improves solubility of the

rigid aromatic core, while Ethanol acts as the volatile component.

Step 1: Dissolve 20 mg of compound in 2 mL of warm Ethanol/DMF mix.

Step 2: Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial. (Removes dust nuclei).

Step 3: Cover vial with Parafilm and poke 3-4 small holes.

Step 4: Store in a vibration-free, dark environment at 20°C.

Validation: Crystals should appear as colorless blocks or prisms within 3-7 days. Needle

habits indicate rapid precipitation (failed run); re-dissolve and reduce evaporation rate.

Phase 3: Data Collection[2]
Mounting: Select a crystal approx.[2]
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mm. Mount on a glass fiber or MiTeGen loop using paratone oil.

Diffraction: Collect data at 100 K (cryo-cooling is essential to reduce thermal ellipsoids of the

terminal ethyl/methyl groups).

Radiation: Mo K

(

) is preferred over Cu K

to minimize absorption by the aromatic density.

Visual Logic & Workflows
Diagram 1: Crystallographic Logic Flow
This diagram illustrates how substituent choice (Oxazole vs. Benzoxazole) dictates the final

crystal lattice and physical properties.
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Click to download full resolution via product page

Caption: Logical flow showing how the structural choice of the heterocycle dictates

conformation, crystal packing, and final physicochemical properties.

Diagram 2: Experimental Workflow for Structure
Determination
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Caption: Step-by-step experimental protocol from synthesis to solved crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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